Moracin P
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Overview
Description
Moracin P is a naturally occurring compound characterized as a 2-arylbenzofuran. It is isolated from the root bark of Morus alba L. (mulberry) and has been found to exhibit various biological activities, including anticancer, antioxidant, and anti-inflammatory properties .
Preparation Methods
The first total synthesis of Moracin P was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization . The synthetic route involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran. After the coupling reaction, the intermediate undergoes cyclization to form the benzofuran ring .
Chemical Reactions Analysis
Moracin P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine chloride for oxidation and sodium bisulfite for quenching the reaction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Moracin P has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of benzofurans. In biology and medicine, this compound has shown potential as an anticancer agent by inducing endoplasmic reticulum stress and promoting apoptosis in gastric cancer cells . It also exhibits neuroprotective and anti-inflammatory effects by reducing reactive oxygen species production . Additionally, this compound has been investigated for its antidiabetic properties and its ability to inhibit soluble epoxide hydrolase, making it a potential therapeutic agent for various diseases .
Mechanism of Action
The mechanism of action of Moracin P involves multiple pathways. It exerts its anticancer effects by inducing endoplasmic reticulum stress and promoting apoptosis in cancer cells . This compound also inhibits hypoxia-inducible factor (HIF-1), which plays a crucial role in cellular response to low oxygen levels . Furthermore, it reduces reactive oxygen species production, thereby exhibiting neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include Moracin O, Moracin M, and Moracin R . Compared to these compounds, Moracin P is unique in its ability to induce endoplasmic reticulum stress and promote apoptosis in cancer cells . Additionally, this compound has shown potent inhibitory activity against hypoxia-inducible factor (HIF-1), which is not observed in other moracins .
References
Properties
Molecular Formula |
C19H18O5 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3/t18-/m1/s1 |
InChI Key |
QFUCSEIKNTUPPA-GOSISDBHSA-N |
SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |
Isomeric SMILES |
CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |
Synonyms |
moracin P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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